Cas no 17057-07-7 (3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is a heterocyclic carboxylic acid derivative featuring a maleimide functional group. This compound is primarily utilized in bioconjugation and polymer chemistry due to its reactivity with thiol groups, enabling selective crosslinking or modification of biomolecules and synthetic polymers. The benzoic acid moiety enhances solubility in polar solvents, facilitating its use in aqueous and organic reaction systems. Its maleimide group undergoes Michael addition with high specificity, making it valuable for protein labeling, drug delivery systems, and surface functionalization. The compound’s stability under ambient conditions and well-defined reactivity profile contribute to its reliability in research and industrial applications.
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid structure
17057-07-7 structure
商品名:3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
CAS番号:17057-07-7
MF:C11H7NO4
メガワット:217.17758
MDL:MFCD00022572
CID:190030
PubChem ID:86926

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
    • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid
    • 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)benzoic acid
    • 3-Maleimido-benzoic acid
    • 3-N-MALEIMIDOBENZOIC ACID
    • Benzoic acid,3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
    • 3-(2,5-dioxopyrrol-1-yl)benzoic acid
    • 3-MALEIMIDOBENZOIC ACID
    • AKOS B006730
    • AKOS MSC-0030
    • ASISCHEM D51106
    • ART-CHEM-BB B006730
    • TIMTEC-BB SBB000567
    • RARECHEM AL CD 0661
    • M-N-MALEIMIDOBENZOIC ACID
    • OTAVA-BB BB7119631461
    • NSC-201626
    • AS-10342
    • SCHEMBL522308
    • Z90665556
    • AKOS000117595
    • 3-N-Maleimidobenzoicacid
    • MFCD00022572
    • 3-(2,5-Dioxo-pyrrol-1-yl)benzoic acid
    • NS00025588
    • NSC 201626
    • 3-(2,5-Dihydro-2,5-dioxo(1H)-pyrrole-1-yl)benzoic acid
    • BB 0218878
    • CS-0308134
    • C77963
    • A3764
    • BDBM50127978
    • EINECS 241-118-4
    • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoicacid
    • n-(3-benzoic acid)maleimide
    • 3-(2,5-dioxo-2,5-dihydropyrrol-1-yl)benzoic acid
    • NSC201626
    • CHEMBL441433
    • 3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
    • Benzoic acid, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-
    • DTXSID10168882
    • SMR001328760
    • Benzoic acid, 3-(2,5-dioxo-3-pyrrolin-1-yl)-
    • F1265-0504
    • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid #
    • EN300-10891
    • m-Maleimidobenzoic acid
    • 17057-07-7
    • MLS003107101
    • HY-W264744
    • FT-0604074
    • STK347663
    • ALBB-005239
    • BBL038146
    • MDL: MFCD00022572
    • インチ: InChI=1S/C11H7NO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6H,(H,15,16)
    • InChIKey: ZJGBFJBMTKEFNQ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)O

計算された属性

  • せいみつぶんしりょう: 217.03800
  • どういたいしつりょう: 217.037508
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 356
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 74.7
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.239
  • ゆうかいてん: 232-234°C
  • ふってん: 332.9 °C at 760 mmHg
  • フラッシュポイント: 155.1 °C
  • ようかいど: DMSO (Slightly), Methanol (Slightly)
  • PSA: 74.68000
  • LogP: 0.87920
  • じょうきあつ: Not available

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid セキュリティ情報

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 税関データ

  • 税関コード:2925190090
  • 税関データ:

    中国税関コード:

    2925190090

    概要:

    2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D574029-10g
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid
17057-07-7 97%
10g
$400 2023-09-01
abcr
AB247491-5 g
N-(3-Benzoic acid)maleimide, 95%; .
17057-07-7 95%
5 g
€581.30 2023-07-20
TRC
D492373-25mg
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic Acid
17057-07-7
25mg
$ 58.00 2023-09-07
Ambeed
A736833-250mg
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
17057-07-7 98%
250mg
$15.0 2025-02-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M167846-250mg
3-MALEIMIDOBENZOIC ACID
17057-07-7
250mg
¥1,191.00 2021-05-21
eNovation Chemicals LLC
D574029-100g
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-benzoic acid
17057-07-7 97%
100g
$1600 2023-09-01
Enamine
EN300-10891-10.0g
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
17057-07-7 95%
10g
$768.0 2023-04-29
abcr
AB247491-250 mg
N-(3-Benzoic acid)maleimide, 95%; .
17057-07-7 95%
250MG
€154.30 2022-03-25
Chemenu
CM115852-10g
3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
17057-07-7 95%
10g
$543 2021-08-06
Fluorochem
020703-5g
3-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid
17057-07-7 = 95% (NMR)
5g
£287.00 2022-03-01

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 合成方法

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid 関連文献

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acidに関する追加情報

Introduction to 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid (CAS No. 17057-07-7)

3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, also known by its CAS number 17057-07-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrole derivatives and is characterized by its unique structural features, which include a benzoic acid moiety and a 2,5-dioxopyrrole ring. These structural elements contribute to its diverse biological activities and potential therapeutic applications.

The molecular formula of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid is C11H8N2O4, and it has a molecular weight of approximately 236.19 g/mol. The compound is a white crystalline solid at room temperature and is soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in water is limited, which can be a consideration in its formulation for various applications.

In recent years, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid could be a valuable candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory effects, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has also been investigated for its potential anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism of action appears to involve the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell survival and proliferation, and their inhibition by 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid suggests its potential as an anticancer agent.

The structural features of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid have also been explored for their ability to enhance drug delivery systems. The presence of the benzoic acid moiety allows for the formation of ester prodrugs that can improve the solubility and bioavailability of the compound. This is particularly important for oral administration and can enhance the therapeutic efficacy while reducing side effects.

In addition to its direct biological activities, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been used as a building block in the synthesis of more complex molecules with enhanced pharmacological properties. For example, researchers have synthesized derivatives with additional functional groups such as amino acids or sugars to create compounds with improved selectivity and potency. These derivatives have shown promise in preclinical studies and are currently being evaluated for their potential therapeutic applications.

The safety profile of 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-y l)benzoic acid is another important aspect that has been investigated. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, like any chemical compound used in pharmaceutical research, it is essential to conduct thorough safety assessments to ensure its suitability for clinical use.

In conclusion, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol - 1 - yl)benzoic acid (CAS No. 17057 - 07 - 7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as anti-inflammatory drugs and anticancer agents. As ongoing studies continue to uncover new insights into its mechanisms of action and safety profile, this compound holds significant promise for contributing to advancements in medicinal chemistry and pharmaceutical science.

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